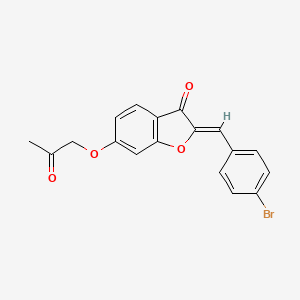
(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H13BrO4 and its molecular weight is 373.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family. This compound has garnered attention due to its unique structural characteristics, which may confer significant biological activity. The presence of a bromine atom and an oxopropoxy group enhances its reactivity and potential interactions with biological systems.
Structural Features
The compound's structure can be summarized in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | C18H13BrO4 |
| Molecular Weight | 373.20 g/mol |
| Benzofuran Core | Central aromatic system with fused benzene and furan rings |
| Bromobenzylidene Group | Substituent that enhances reactivity |
| Oxopropoxy Group | Contributes to potential biological interactions |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry. Compounds with similar structures have demonstrated a range of pharmacological effects, including:
- Anticancer Activity : Benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique substituents in this compound may enhance its efficacy against specific cancer types.
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
- Antimicrobial Properties : Similar benzofuran compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The presence of the bromine atom may facilitate ROS production, which is known to induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds, providing insights into the possible effects of this compound:
-
Anticancer Studies : A study focusing on benzofuran derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
Compound IC50 (µM) Cell Line (Z)-2-(4-bromobenzylidene)... 5.0 MCF-7 Benzofuran derivative A 10.0 MCF-7 - Anti-inflammatory Research : Another investigation reported that benzofuran compounds exhibit significant inhibition of TNF-alpha production in macrophages, suggesting their potential as anti-inflammatory agents .
- Antimicrobial Activity : A comparative study demonstrated that certain brominated benzofurans exhibited enhanced antimicrobial activity against Staphylococcus aureus, indicating that this compound might share similar properties .
Propriétés
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWZTHCZRAWGAL-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













